molecular formula C21H19FN2O5 B2943526 Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887883-69-4

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No.: B2943526
CAS No.: 887883-69-4
M. Wt: 398.39
InChI Key: XWPDDKPRRMNBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound characterized by a benzofuran core substituted with a carbamoyl group at position 2, which is further linked to a 4-fluorophenyl moiety. The benzofuran ring is connected via an amino group to a 4-oxobutanoate ethyl ester chain. This structure combines aromatic, amide, and ester functionalities, making it a candidate for pharmaceutical or materials science applications, particularly in targeting enzymes or receptors where fluorine and benzofuran motifs are pharmacologically relevant.

Properties

IUPAC Name

ethyl 4-[[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-2-28-18(26)12-11-17(25)24-19-15-5-3-4-6-16(15)29-20(19)21(27)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPDDKPRRMNBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its presence in various biologically active molecules. Its molecular formula is C21H19FN2O5C_{21}H_{19}FN_2O_5, indicating a relatively high molecular weight and complexity due to multiple functional groups. The presence of the 4-fluorophenyl group contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Anti-inflammatory Effects : There is emerging evidence that the compound may also exhibit anti-inflammatory properties, which could further enhance its therapeutic potential in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to its structure can significantly affect its biological activity. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Carbamoyl Group : The presence of the carbamoyl moiety is crucial for maintaining biological activity, as it appears to facilitate interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran derivatives, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study demonstrated that benzofuran derivatives can exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range. For instance, derivatives with similar structural features showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer types .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to elucidate how these compounds interact with key proteins involved in cancer progression. For example, one study highlighted that certain analogs interacted primarily through hydrophobic contacts with target proteins, suggesting a mechanism for their anticancer activity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (µg/mL)Mechanism of Action
Ethyl 4-(...)AnticancerTBDApoptosis induction, cell cycle arrest
Benzofuran AAnticancer1.61Inhibition of Bcl-2
Benzofuran BAnti-inflammatoryTBDCytokine release inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several ethyl oxobutanoate derivatives, differing primarily in aromatic substituents and functional group arrangements. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Aromatic System Substituents/Functional Groups Key Features
Target Compound Benzofuran 4-Fluorophenyl carbamoyl, amino, ethyl 4-oxobutanoate Unique benzofuran-carbamoyl-fluorophenyl synergy; potential for H-bonding
Ethyl 4-(2,4-Difluorophenyl)-2,4-dioxobutanoate Phenyl 2,4-Difluoro, dual oxo groups Enhanced electron-withdrawing effects; dual oxo groups alter reactivity
Ethyl 4-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate Pyridine 2,6-Dichloro-5-fluoro, 3-oxo Pyridine ring improves solubility; Cl/F substituents modulate steric effects
Ethyl 4-(2,6-Dichlorophenyl)-3-oxobutanoate Phenyl 2,6-Dichloro, 3-oxo Ortho-dichloro substitution increases steric hindrance; metabolic stability
Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate Phenyl 3-Chloro, 3-oxo Meta-chloro substitution alters electronic distribution vs. para-fluoro
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate Pyrrole + phenyl Benzyloxy phenyl, pyrrole, ester Pyrrole ring introduces π-π stacking potential; benzyloxy enhances lipophilicity

Functional Implications

  • Aromatic Systems: The benzofuran core in the target compound offers rigidity and planar geometry, favoring interactions with flat binding pockets, unlike pyridine or pyrrole derivatives. Pyridine-based analogs (e.g., Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate) may exhibit improved solubility due to nitrogen’s polarity.
  • Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound enhances metabolic stability and bioavailability compared to chlorinated analogs (e.g., 3-chlorophenyl derivatives). Carbamoyl vs. Oxo Groups: The carbamoyl group in the target compound enables hydrogen bonding with biological targets, whereas oxo groups in analogs (e.g., Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate) may act as electrophilic centers.
  • Synthetic Routes: The target compound’s synthesis likely parallels methods used for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, involving alkylation of intermediates with ethyl bromo-butanoate.

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions to form the benzofuran scaffold .

Carbamoyl Introduction : React the benzofuran intermediate with 4-fluorophenyl isocyanate in anhydrous DMF to install the (4-fluorophenyl)carbamoyl group .

Amino-Oxobutanoate Coupling : Use a peptide coupling agent (e.g., EDCI/HOBt) to conjugate the benzofuran-carbamoyl intermediate with ethyl 4-amino-4-oxobutanoate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Validation : Monitor reaction progress using TLC and confirm final structure via 1H^1H-NMR (e.g., benzofuran protons at δ 7.2–7.8 ppm) and LC-MS .

Basic: How can researchers characterize the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity >98% .
    • Elemental Analysis : Compare experimental C, H, N values with theoretical calculations (e.g., C: 60.12%, H: 4.51%, N: 6.23%) .
  • Stability Testing :
    • Store at –20°C in anhydrous DMSO; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

Methodological Answer:

  • SAR Study Design :
    • Syntize analogs with halogens (F, Cl, Br) at the phenyl ring.
    • Test in vitro for target engagement (e.g., enzyme inhibition assays using fluorogenic substrates).
    • Compare IC50_{50} values: Fluorine’s electronegativity enhances binding affinity vs. chlorine (e.g., 4-fluorophenyl analog showed 3-fold lower IC50_{50} against COX-2 than 4-chlorophenyl) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate halogen size/electronic effects with binding pocket interactions .

Advanced: How should researchers resolve contradictions in enzyme inhibition data across different assay formats?

Methodological Answer:

  • Case Example : Discrepancies in IC50_{50} values between fluorometric and radiometric assays.
  • Troubleshooting Steps :
    • Buffer Optimization : Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to stabilize enzyme conformation .
    • Interference Checks : Confirm the compound does not auto-fluoresce or quench assay reagents (e.g., NADH depletion in coupled assays) .
    • Orthogonal Validation : Repeat assays using SPR (surface plasmon resonance) to measure binding kinetics independently .

Advanced: What computational approaches predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely oxidation sites (e.g., benzofuran ring or oxobutanoate ester) .
    • Metabolite Simulation : Run molecular dynamics simulations (Amber/CHARMM) to assess esterase-mediated hydrolysis of the ethyl group .
  • Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Diversification :
    • Core Modifications : Replace benzofuran with indole or thiophene .
    • Side-Chain Variations : Substitute the oxobutanoate ester with amides or ketones .
  • Data Collection :
    • Measure logP (HPLC) and pKa (potentiometry) to correlate physicochemical properties with activity .
    • Use hierarchical clustering (e.g., MOE) to group compounds by activity profiles .

Advanced: What crystallographic techniques confirm the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction :
    • Grow crystals via vapor diffusion (solvent: ethanol/water 1:1).
    • Resolve structure to <1.0 Å resolution; validate hydrogen bonding between the carbamoyl NH and benzofuran oxygen .
  • Electron Density Maps : Analyze using SHELXL to refine bond lengths/angles (e.g., C=O bond: 1.21 Å) .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Formulation Strategies :
    • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
    • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 to enhance dispersion .
  • Validation : Measure solubility via nephelometry and confirm bioactivity in parallel (e.g., no loss of potency in cell-based assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.